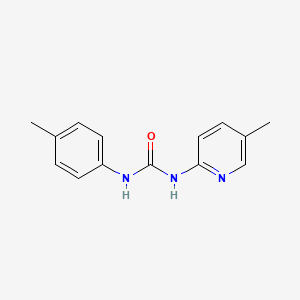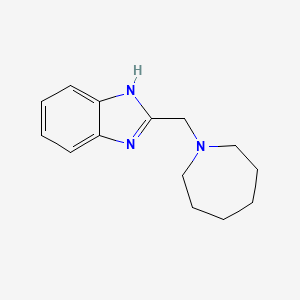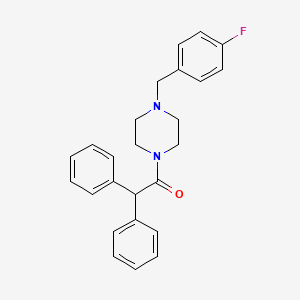
N-(4-chloro-2,5-dimethoxyphenyl)-3,5-difluorobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-chloro-2,5-dimethoxyphenyl)-3,5-difluorobenzamide, also known as CDMB, is a synthetic compound that has gained attention in the scientific community due to its potential applications in research.
科学研究应用
N-(4-chloro-2,5-dimethoxyphenyl)-3,5-difluorobenzamide has been used in various scientific research applications, including as a tool to study the role of protein kinases in cancer cells. It has been shown to inhibit the activity of several protein kinases, including AKT, which is involved in cell survival and proliferation. N-(4-chloro-2,5-dimethoxyphenyl)-3,5-difluorobenzamide has also been used to study the effects of protein kinase inhibition on the growth and survival of cancer cells.
作用机制
N-(4-chloro-2,5-dimethoxyphenyl)-3,5-difluorobenzamide is a potent inhibitor of protein kinases, which are enzymes that regulate various cellular processes, including cell growth, survival, and differentiation. N-(4-chloro-2,5-dimethoxyphenyl)-3,5-difluorobenzamide inhibits the activity of protein kinases by binding to the ATP-binding site, preventing the transfer of phosphate groups to target proteins.
Biochemical and Physiological Effects
N-(4-chloro-2,5-dimethoxyphenyl)-3,5-difluorobenzamide has been shown to induce cell death in cancer cells, both in vitro and in vivo. It has also been shown to inhibit the growth and proliferation of cancer cells, as well as their ability to form colonies. Additionally, N-(4-chloro-2,5-dimethoxyphenyl)-3,5-difluorobenzamide has been shown to induce cell cycle arrest in cancer cells, preventing them from dividing and proliferating.
实验室实验的优点和局限性
One advantage of using N-(4-chloro-2,5-dimethoxyphenyl)-3,5-difluorobenzamide in lab experiments is its potent inhibitory activity against protein kinases, which makes it a useful tool for studying the role of these enzymes in various cellular processes. However, one limitation of using N-(4-chloro-2,5-dimethoxyphenyl)-3,5-difluorobenzamide is its potential toxicity, which may limit its use in certain experiments or require the use of lower concentrations.
未来方向
There are several future directions for research involving N-(4-chloro-2,5-dimethoxyphenyl)-3,5-difluorobenzamide, including:
1. Further studies on the mechanism of action of N-(4-chloro-2,5-dimethoxyphenyl)-3,5-difluorobenzamide and its effects on different types of cancer cells.
2. Development of more potent and selective inhibitors of protein kinases based on the structure of N-(4-chloro-2,5-dimethoxyphenyl)-3,5-difluorobenzamide.
3. Investigation of the potential use of N-(4-chloro-2,5-dimethoxyphenyl)-3,5-difluorobenzamide in combination with other anticancer agents to enhance their efficacy.
4. Studies on the potential use of N-(4-chloro-2,5-dimethoxyphenyl)-3,5-difluorobenzamide in other diseases, such as inflammatory disorders and neurodegenerative diseases.
Conclusion
In conclusion, N-(4-chloro-2,5-dimethoxyphenyl)-3,5-difluorobenzamide is a synthetic compound that has shown promise as a tool for studying the role of protein kinases in cancer cells. It has potent inhibitory activity against protein kinases and has been shown to induce cell death and inhibit the growth and proliferation of cancer cells. While there are some limitations to its use, N-(4-chloro-2,5-dimethoxyphenyl)-3,5-difluorobenzamide has several potential applications in scientific research, and further studies are needed to fully understand its mechanism of action and potential therapeutic uses.
合成方法
N-(4-chloro-2,5-dimethoxyphenyl)-3,5-difluorobenzamide can be synthesized using a multistep process that involves the reaction of 4-chloro-2,5-dimethoxyaniline with 3,5-difluorobenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain pure N-(4-chloro-2,5-dimethoxyphenyl)-3,5-difluorobenzamide.
属性
IUPAC Name |
N-(4-chloro-2,5-dimethoxyphenyl)-3,5-difluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClF2NO3/c1-21-13-7-12(14(22-2)6-11(13)16)19-15(20)8-3-9(17)5-10(18)4-8/h3-7H,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCZBEIUMQRAKEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1NC(=O)C2=CC(=CC(=C2)F)F)OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClF2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chloro-2,5-dimethoxyphenyl)-3,5-difluorobenzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(1H-benzimidazol-1-yl)-5-(4-chlorophenyl)thieno[2,3-d]pyrimidine](/img/structure/B5881857.png)




![N-[4-(dimethylamino)phenyl]-4-isopropylbenzamide](/img/structure/B5881889.png)



![N-[3-(methylthio)phenyl]-2-naphthalenesulfonamide](/img/structure/B5881936.png)
![N-(1-{[2-(2,5-dimethoxybenzylidene)hydrazino]carbonyl}-4-phenyl-1,3-butadien-1-yl)benzamide](/img/structure/B5881941.png)
![3,4-dimethoxy-N'-[(2-phenoxybutanoyl)oxy]benzenecarboximidamide](/img/structure/B5881948.png)

